molecular formula C12H20O2 B12659335 3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, ethyl ester CAS No. 81907-73-5

3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, ethyl ester

Cat. No.: B12659335
CAS No.: 81907-73-5
M. Wt: 196.29 g/mol
InChI Key: RPDFFQYGAMUWKS-UHFFFAOYSA-N
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Description

Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate (CAS: 81907-73-5) is a chiral cyclopentene-derived ester with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . The compound features a cyclopentene ring substituted with three methyl groups (at positions 2, 2, and 3) and an ethyl acetate moiety attached to the (1S)-configured stereocenter. Its monoisotopic mass is 196.14633 g/mol, and it is registered under ChemSpider ID 2342840 .

Properties

CAS No.

81907-73-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetate

InChI

InChI=1S/C12H20O2/c1-5-14-11(13)8-10-7-6-9(2)12(10,3)4/h6,10H,5,7-8H2,1-4H3

InChI Key

RPDFFQYGAMUWKS-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CC=C(C1(C)C)C

Canonical SMILES

CCOC(=O)CC1CC=C(C1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Carboxylic Acid+EthanolH2SO4Ethyl Ester+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Ester} + \text{Water} Carboxylic Acid+EthanolH2​SO4​​Ethyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Transesterification: Different ester and ethanol.

Scientific Research Applications

Fragrance and Flavor Industry

One of the primary applications of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate is in the fragrance and flavor industry . The compound's aromatic profile allows it to be used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics. Its sweet and woody scent can enhance the olfactory experience in various consumer products.

Antimicrobial Applications

Recent studies have indicated potential antimicrobial properties of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate. Preliminary research suggests that it may interact with various enzymes and microbial species, exhibiting inhibitory effects that could be harnessed for antimicrobial applications. Further investigation is needed to elucidate its mechanisms of action and potential synergistic effects with other compounds.

Chemical Synthesis

Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can serve as an important intermediate in organic synthesis . Its unique cyclopentene structure allows for various chemical transformations, including esterification and hydrolysis reactions. The compound may also participate in oxidation reactions due to the presence of double bonds in its cyclopentene ring .

Research Applications

The compound has been utilized in research settings to study its interactions with biological systems. For instance, it has been examined for its effects on enzyme activity and microbial growth, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethyl acetate
  • Molecular Formula : C₁₂H₂₀O₂ (same as the target compound) .
  • Key Differences: The ethyl acetate group is attached to an ethanol chain (-CH₂CH₂OAc) rather than directly to the cyclopentene ring. This increases molecular flexibility and may alter polarity, boiling point, and solubility compared to the target compound .
  • Applications : Likely used in fragrances or solvents, though its structural flexibility might reduce volatility relative to the target compound.
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, ethyl ester
  • This is a synonym for the target compound, confirming its standardized nomenclature .

Cyclic Terpene-Derived Esters

Isobornyl Propionate
  • Molecular Formula : C₁₃H₂₂O₂ .
  • Key Differences : Features a bicyclic terpene backbone (isobornyl) with a propionate ester. The larger bicyclic structure enhances rigidity and thermal stability, making it suitable for high-temperature applications in cosmetics or plastics .
Cyclopentanecarboxylic Acid, 3-Methylene-, 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester
  • Molecular Formula : C₁₈H₂₆O₂ .
  • Key Differences: A norbornane-derived ester with a fused bicyclic system. The increased ring strain and steric hindrance may limit reactivity but enhance odor persistence in perfumery .

Linear and Branched Aliphatic Esters

(Z)-3-Methylpent-2-en-1-yl Acetate
  • Molecular Formula : C₈H₁₄O₂ .
  • Key Differences: A linear ester with a double bond in the pentenyl chain. herbal notes) compared to the cyclopentene-based target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Highlights Potential Applications
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate C₁₂H₂₀O₂ 196.29 Chiral cyclopentene, ethyl acetate direct attachment Fragrances, chiral intermediates
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethyl acetate C₁₂H₂₀O₂ 196.29 Ethanol-linked ethyl acetate, no chirality Solvents, low-volatility esters
Isobornyl Propionate C₁₃H₂₂O₂ 210.31 Bicyclic terpene, propionate ester Cosmetics, plasticizers
(Z)-3-Methylpent-2-en-1-yl Acetate C₈H₁₄O₂ 142.20 Linear chain, cis-configured double bond Flavorings, perfumery

Research Findings and Implications

  • Stereochemical Influence: The (1S) configuration in the target compound may enhance enantioselective interactions in catalysis or biological systems, a feature absent in non-chiral analogs like 2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate .
  • Volatility vs. Stability : Cyclopentene-based esters (e.g., the target compound) exhibit intermediate volatility compared to linear esters (e.g., (Z)-3-methylpent-2-en-1-yl acetate) and highly stable bicyclic derivatives (e.g., isobornyl propionate) .
  • Synthetic Utility: The target compound’s defined stereochemistry makes it a valuable intermediate for asymmetric synthesis, whereas structural analogs with flexible chains or non-chiral centers are more suited for bulk applications .

Biological Activity

Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate is an organic compound classified as an ester with the molecular formula C12H20O2C_{12}H_{20}O_2 and a molecular weight of approximately 196.29 g/mol. This compound features a cyclopentene ring structure, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate includes a cyclopentene moiety that is substituted with an ethyl acetate group. This configuration is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H20O2C_{12}H_{20}O_2
Molecular Weight196.29 g/mol
Chemical StructureEster with cyclopentene
OdorSweet and woody

Antimicrobial Properties

Preliminary studies suggest that ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate exhibits antimicrobial activity against various microbial species. The compound's interaction with biological systems indicates potential inhibitory effects on certain enzymes and microbial growth. For instance, it has been noted to interact with enzymes involved in metabolic pathways, which could be harnessed for developing antimicrobial agents.

Cytotoxic Effects

Research into the cytotoxic effects of compounds structurally similar to ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate has shown promising results. For example, derivatives of monoterpenoids have been reported to enhance the cytotoxic potential of existing anticancer drugs. These findings suggest that ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate may have similar capabilities in enhancing drug efficacy against malignant cells .

The mechanisms through which ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate exerts its biological effects are still under investigation. However, it is believed that the compound may influence cellular pathways by modulating enzyme activity or interacting with cellular receptors. Further studies are required to elucidate these mechanisms and determine the full scope of its biological activity.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds related to ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate:

  • Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria.
    CompoundActivityReference
    Ethyl 2-acetoxybenzoateModerate antibacterial
    Campholene acetateStrong antifungal
  • Cytotoxicity : Research on monoterpenoid conjugates revealed that certain structural features enhance cytotoxicity in cancer cell lines.
    CompoundIC50 (μM)Cell Line
    Monoterpenoid A5HeLa
    Ethyl acetate derivative>100HEK293A

Q & A

Q. What are the established synthetic routes for ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via aldol condensation, leveraging cyclopentenyl aldehydes and ester derivatives. For example, α-campholenic aldehyde reacts with ethyl 2-methylacetoacetate under basic conditions (e.g., KOH/EtOH) to form cyclopentenyl acetates. Optimization involves:

  • Catalyst screening : Use of organocatalysts or Lewis acids to enhance stereoselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve yield by stabilizing intermediates.
  • Temperature control : Reactions at 0–5°C minimize side products like diastereomers .

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
CatalystKOH (10 mol%)75–80%
SolventEthanolModerate polarity
Reaction Time12–16 hoursPrevents hydrolysis

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

  • GC-MS : Identifies molecular ion peaks (e.g., m/z 236 [M+]) and fragmentation patterns (e.g., loss of ethyl acetate moiety at m/z 167) .
  • NMR : 1H NMR reveals cyclopentene protons (δ 5.2–5.4 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet). 13C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolves absolute stereochemistry at the (1S)-position using SHELXL refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) vs. solid-state rigidity. To resolve:

Variable Temperature NMR : Monitor coalescence of diastereotopic proton signals to assess conformational mobility.

DFT Calculations : Compare experimental NMR shifts with computed values for competing stereoisomers.

Synchrotron Crystallography : High-resolution data (≤0.8 Å) reduces thermal motion artifacts, confirming the (1S)-configuration .

Q. Table 2: Data Comparison for Stereochemical Validation

Technique(1S)-Configuration EvidenceLimitations
X-rayClear electron density at C1Requires high-quality crystals
NOESYCross-peaks between cyclopentene and ester groupsOverlap in crowded regions
ECD SpectroscopyMatches computed spectra for 1S isomerSensitivity to solvent effects

Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model steric effects of the 2,2,3-trimethyl group on reaction trajectories (e.g., Diels-Alder regioselectivity).
  • QM/MM Calculations : Assess transition-state energies for ester hydrolysis or cyclopropane ring-opening reactions.
  • Docking Studies : Predict binding affinities in enzymatic systems (e.g., lipase-catalyzed kinetic resolutions) .

Q. How should researchers design experiments to resolve conflicting reports on the compound’s thermal stability?

Methodological Answer:

  • TGA-DSC : Quantify decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Kinetic Studies : Use Arrhenius plots (ln k vs. 1/T) to determine activation energy for degradation.
  • Control for Impurities : Purify via preparative HPLC (C18 column, 80% MeOH/H2O) to isolate degradation products .

Q. What strategies mitigate challenges in enantiomeric excess (ee) determination for derivatives?

Methodological Answer:

  • Chiral GC : Use β-cyclodextrin columns to separate enantiomers (retention time differences ≥1.5 min).
  • Mosher’s Ester Analysis : Derivatize with (R)-MPA-Cl and compare 19F NMR shifts.
  • Microscale X-ray : Resolve ee via Flack parameter (|x| < 0.1 confirms >95% ee) .

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